molecular formula C18H18ClN5O B10991223 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide

Cat. No.: B10991223
M. Wt: 355.8 g/mol
InChI Key: RODDECHUCZCDCV-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chloropyridazine moiety, an indole ring, and a piperidine carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Chloropyridazine Moiety: The chloropyridazine ring can be synthesized through the chlorination of pyridazine using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

    Coupling Reactions: The chloropyridazine and indole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Piperidine Carboxamide Formation: The final step involves the formation of the piperidine carboxamide group through the reaction of piperidine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxindole derivatives.

    Reduction: The nitro group (if present) on the pyridazine ring can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride (NaBH₄).

    Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, NaBH₄, or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific proteins or enzymes, inhibiting their activity or modulating their function. For example, it could bind to a receptor or enzyme active site, blocking substrate access or altering the protein’s conformation.

    Therapeutic Effects: The compound may exert its effects through pathways involving oxidative stress, apoptosis, or cell signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The combination of a chloropyridazine moiety, an indole ring, and a piperidine carboxamide group makes it unique compared to simpler analogs.
  • Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c19-16-3-4-17(23-22-16)24-9-6-12(7-10-24)18(25)21-14-1-2-15-13(11-14)5-8-20-15/h1-5,8,11-12,20H,6-7,9-10H2,(H,21,25)

InChI Key

RODDECHUCZCDCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)NC=C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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